

# Structure-Activity Relationship of Physagulide Analogs: A Comparative Guide

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## Compound of Interest

Compound Name: *Physagulide J*

Cat. No.: *B15596582*

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of physagulide analogs, a class of withanolides demonstrating significant potential in oncology and inflammatory disease research. By examining the impact of structural modifications on their biological activities, this document aims to inform future drug design and development efforts. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

## Comparative Biological Activity of Physagulide Analogs

The anti-inflammatory and cytotoxic potencies of various physagulide analogs are summarized below. The data highlights how modifications to the core withanolide scaffold influence their efficacy.

Compound	Biological Activity	Assay System	IC50 (μM)	Reference
Anti-inflammatory Activity				
Physagulin A	NO Production Inhibition	LPS-stimulated RAW 264.7 cells	-	[Not explicitly quantified in abstract]
Physagulin C	NO Production Inhibition	LPS-stimulated RAW 264.7 cells	-	[Not explicitly quantified in abstract]
Physagulin H	NO Production Inhibition	LPS-stimulated RAW 264.7 cells	-	[Not explicitly quantified in abstract]
New Withanolide Derivative 2	NO Production Inhibition	LPS-stimulated RAW 264.7 cells	4.93 ± 0.22	[1]
New Withanolide Derivative 3	NO Production Inhibition	LPS-stimulated RAW 264.7 cells	8.58 ± 0.83	[1]
New Withanolide Derivative 14	NO Production Inhibition	LPS-stimulated RAW 264.7 cells	7.54 ± 0.56	[1]
Withaphysalin A	NO Production Inhibition	LPS-stimulated RAW 264.7 cells	-	[2]
2,3-dihydro-withaphysalin C	NO Production Inhibition	LPS-stimulated RAW 264.7 cells	-	[2]
Cytotoxic Activity				
Physagulide P	Anti-proliferation	MDA-MB-231 (Triple-negative breast cancer)	[Dose and time-dependent]	[Not explicitly quantified in abstract]
Physagulide P	Anti-proliferation	MDA-MB-468 (Triple-negative breast cancer)	[Dose and time-dependent]	[Not explicitly quantified in abstract]

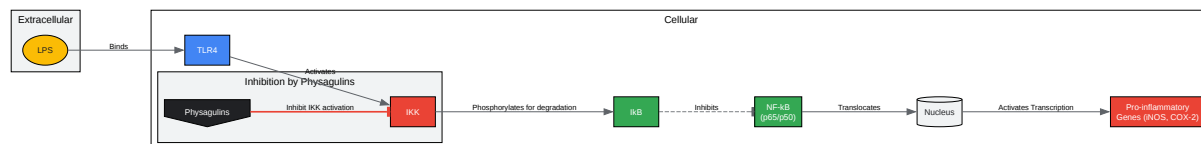
Physagulide Q	Anti-proliferation	Human hepatocellular carcinoma cells	[Concentration-dependent]	[3]
Withangulatin B	Cytotoxicity	Human cancer cell lines	0.2 - 1.6 µg/mL (EC50)	[4]
Physalin D	Cytotoxicity	Human cancer cell lines	0.2 - 1.6 µg/mL (EC50)	[4]
Physalin F	Cytotoxicity	Human cancer cell lines	0.2 - 1.6 µg/mL (EC50)	[4]
New Withanolide 1	Cytotoxicity	A549, p388, HeLa cell lines	[Data in original article]	[5]
New Withanolide 2	Cytotoxicity	A549, p388, HeLa cell lines	[Data in original article]	[5]

#### Key Structure-Activity Relationship Insights:

- **Anti-inflammatory Activity:** The presence of a 5 $\beta$ ,6 $\beta$ -epoxy moiety in the B-ring of the withanolide structure appears to be important for the inhibition of NF- $\kappa$ B activation.[6] The oxygenated right-side partial structure of the molecule also plays a key role.[6]
- **Cytotoxic Activity:** For physalins, a class of modified withanolides, the cytotoxic effect is likely determined by the combination of a conjugated cyclohexanone moiety and the presence of oxygen at both C-5 and C-6.[7] Specifically, physalins with a 4 $\beta$ -hydroxy-2-en-1-one and a 5 $\beta$ ,6 $\beta$ -epoxy moiety are potential cytotoxic agents.[4] The  $\alpha$ , $\beta$ -unsaturated ketone group in ring A is also suggested to contribute to the cytotoxic activity of withanolides.[4]

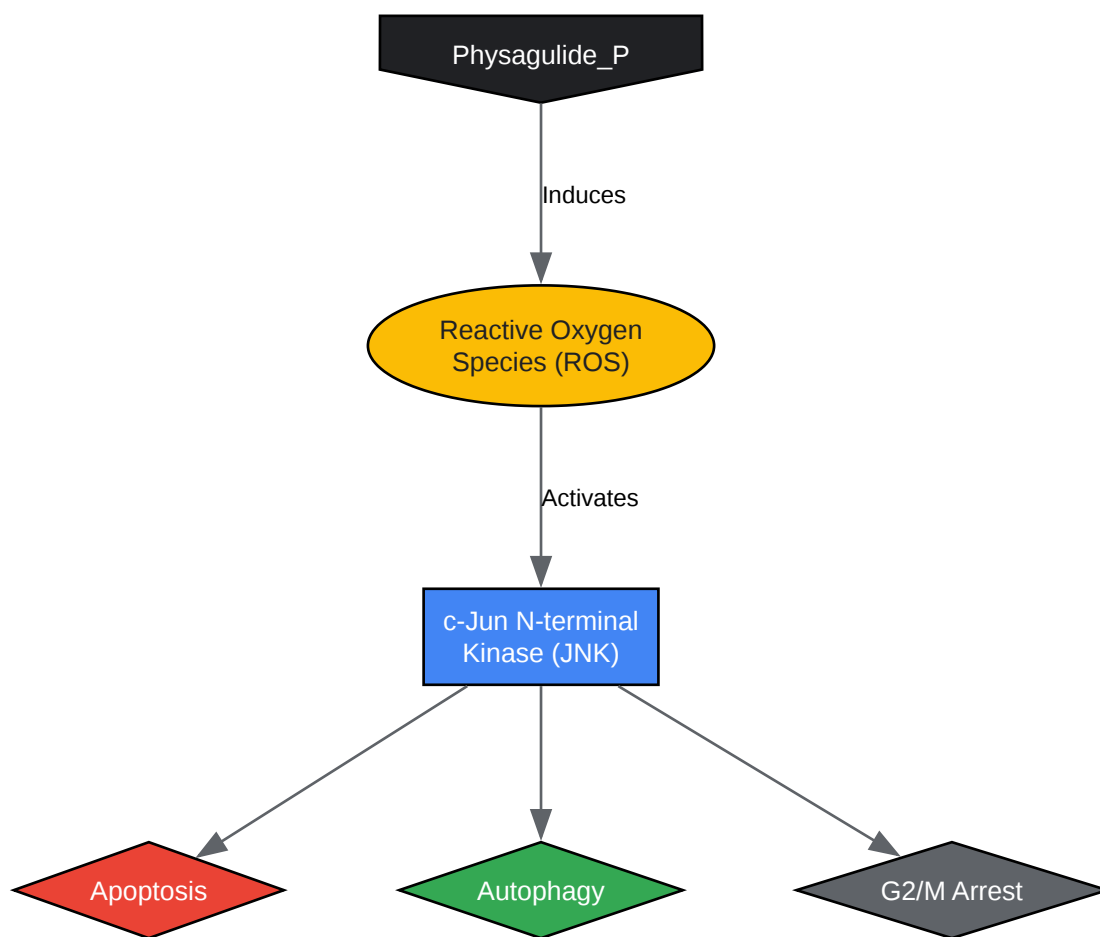
## Key Signaling Pathways Modulated by Physagulide Analogs

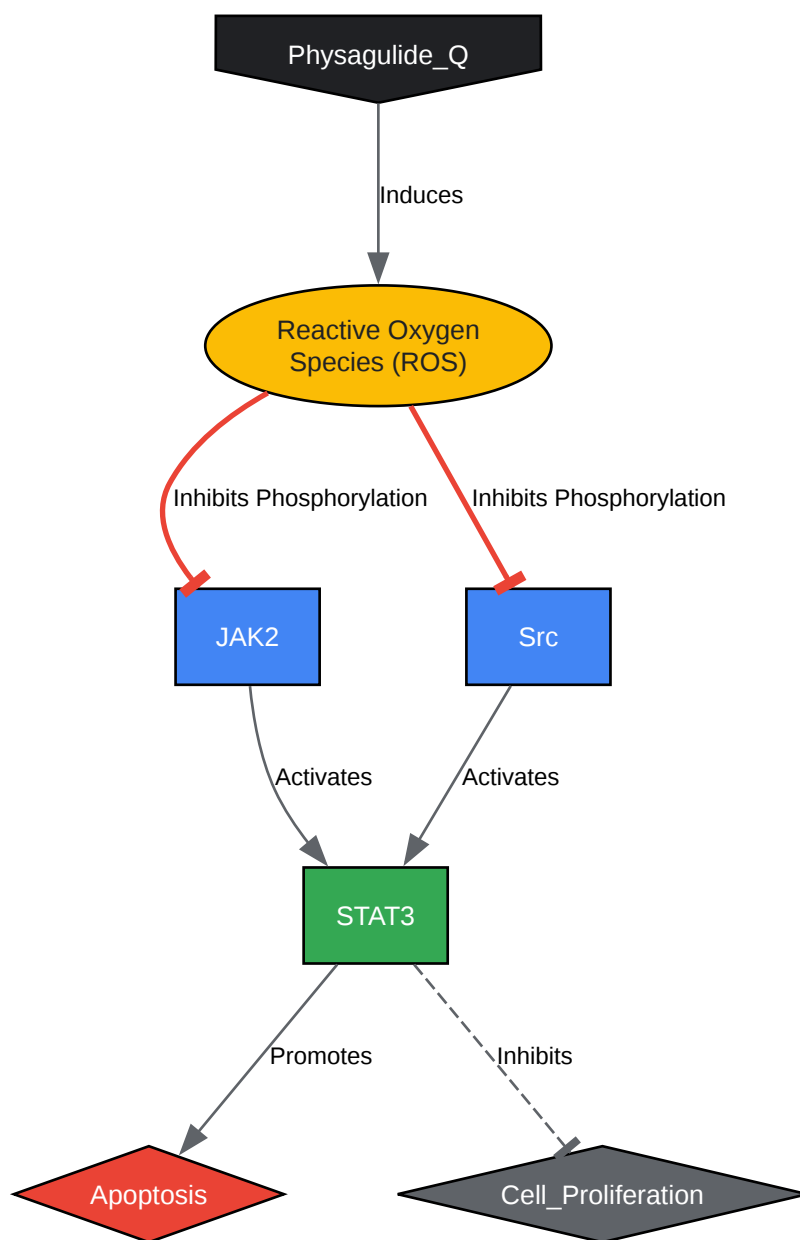
Physagulide analogs exert their biological effects by modulating several critical signaling pathways. The following diagrams illustrate the mechanisms of action for different physagulide analogs.



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Caption: Inhibition of the NF-κB signaling pathway by physagulin analogs.





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